Cas no 2229310-76-1 (4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole)

4-(3-Bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole is a versatile brominated triazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a reactive bromopropenyl group attached to a phenyl-substituted 1,2,3-triazole core, enabling selective functionalization via cross-coupling reactions or nucleophilic substitutions. The compound serves as a valuable intermediate for constructing complex heterocyclic frameworks, particularly in click chemistry and drug discovery applications. Its stability under standard conditions and compatibility with diverse reaction conditions enhance its practicality in multistep syntheses. The presence of both triazole and bromoalkene moieties offers dual reactivity, making it suitable for applications in material science and bioactive molecule development.
4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole structure
2229310-76-1 structure
Product Name:4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole
CAS No:2229310-76-1
MF:C11H10BrN3
MW:264.121201038361
CID:5922368
PubChem ID:165674972
Update Time:2025-10-28

4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole
    • EN300-1878884
    • 2229310-76-1
    • Inchi: 1S/C11H10BrN3/c1-9(7-12)11-8-15(14-13-11)10-5-3-2-4-6-10/h2-6,8H,1,7H2
    • InChI Key: COEKJWVQWBETLR-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1=CN(C2C=CC=CC=2)N=N1

Computed Properties

  • Exact Mass: 263.00581g/mol
  • Monoisotopic Mass: 263.00581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 30.7Ų

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Additional information on 4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole

4-(3-Bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole: A Comprehensive Overview

4-(3-Bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole is a unique organic compound with the CAS registry number 2229310-76-1. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The structure of this compound features a phenyl group attached to the triazole ring and a brominated allyl group at the 4-position. Its molecular formula is C9H8N3Br, and it has a molecular weight of approximately 255.07 g/mol.

The synthesis of 4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole typically involves a copper-catalyzed azide alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone in click chemistry and allows for the efficient construction of triazole rings. The starting materials for this synthesis include an azide and an alkyne derivative. The presence of the bromine atom in the allyl group suggests that this compound may undergo further functionalization or participate in additional click reactions under specific conditions.

Recent studies have highlighted the potential applications of 4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-1,2,3-triazole in various fields. In medicinal chemistry, triazoles are known for their ability to act as bioisosteres or to enhance drug stability. The brominated allyl group in this compound could serve as a site for further substitution or cross-coupling reactions, enabling the creation of more complex molecules with tailored pharmacological properties.

In materials science, triazoles have been explored as building blocks for supramolecular assemblies and coordination polymers. The combination of aromaticity in the phenyl group and the reactivity of the brominated allyl group makes 4-(3-bromoprop-1-en-2-yli)-benzene an interesting candidate for such applications. Researchers have demonstrated that triazole-based materials can exhibit unique mechanical and electronic properties, which could be further enhanced by modifying the substituents on the ring.

The physical properties of 4-(3-bromopropenyl)-benzotriazole are also worth noting. Its melting point is reported to be around 85°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis reactions that require precise control over solubility and reactivity.

From a pharmacological perspective, 4-(3-bromopropenyl)-benzotriazole has shown promise as a potential lead compound in drug discovery efforts. Triazoles are known to exhibit anti-inflammatory, antifungal, and anticancer activities depending on their substituents. The bromine atom in this compound could act as an electron-withdrawing group, influencing the electronic properties of the molecule and potentially enhancing its bioactivity.

In conclusion, 4-(3-bromopropenyl)-benzotriazole (CAS No: 222931076) is a versatile compound with a wide range of potential applications in chemistry and materials science. Its unique structure combines aromaticity with reactivity, making it an attractive target for further research and development. As new studies emerge exploring its properties and applications, this compound is likely to play an increasingly important role in both academic and industrial settings.

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